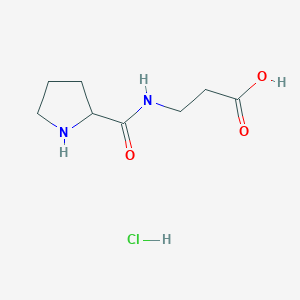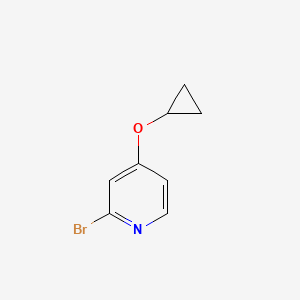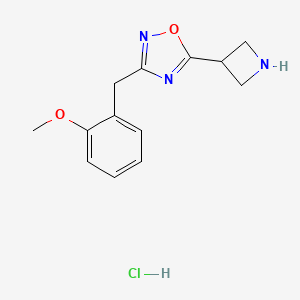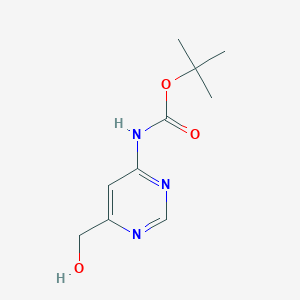
3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride
Descripción general
Descripción
“3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride”, also known as PPF, is a chemical compound used in scientific experiments. It has a molecular weight of 222.67 . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(pyrrolidine-2-carboxamido)propanoic acid hydrochloride . The InChI code for this compound is 1S/C8H14N2O3.ClH/c11-7(12)3-5-10-8(13)6-2-1-4-9-6;/h6,9H,1-5H2,(H,10,13)(H,11,12);1H .Physical and Chemical Properties Analysis
The compound has a molecular weight of 222.67 . It is typically stored at room temperature and appears as an oil .Aplicaciones Científicas De Investigación
Binding Mode Analysis
In a study examining the binding mode of analogs of 3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride, Vaz, McLean, and Pelton (1998) used Comparative Molecular Field Analysis to evaluate how these compounds bind to Factor Xa. Their findings suggest that the binding mode can explain the structure-activity relationship and align with the crystallographically determined binding mode, indicating potential applications in understanding molecular interactions and designing inhibitors (Vaz, McLean, & Pelton, 1998).
Pyrrolizidine Alkaloids Research
Ogihara, Miyagi, Higa, and Yogi (1997) isolated a novel pyrrolizidine alkaloid structurally similar to 3-(Pyrrolidin-2-ylformamido)propanoic acid from the twigs of Messerschmidia argentea. This research highlights the compound's relevance in the study of natural products and potential applications in medicinal chemistry (Ogihara, Miyagi, Higa, & Yogi, 1997).
Development of Inhibitors for Pulmonary Fibrosis
Procopiou et al. (2018) synthesized a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including a compound structurally related to 3-(Pyrrolidin-2-ylformamido)propanoic acid, which showed high affinity and selectivity for the αvβ6 integrin. This research indicates potential therapeutic applications for idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Catalysis and Surface Properties
Hussein and Gates (1998) investigated the catalytic properties of Y2O3 catalysts, showing that 2-propanol irreversibly adsorbs on the catalyst surface. This research, although not directly related to 3-(Pyrrolidin-2-ylformamido)propanoic acid, highlights the importance of understanding surface interactions for catalyst development, which could be relevant for compounds with similar structures (Hussein & Gates, 1998).
Safety and Hazards
Propiedades
IUPAC Name |
3-(pyrrolidine-2-carbonylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c11-7(12)3-5-10-8(13)6-2-1-4-9-6;/h6,9H,1-5H2,(H,10,13)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIWMZRKXSQUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379070.png)







![1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride](/img/structure/B1379086.png)


